molecular formula C22H17Cl2N3 B3122599 N,2-bis(4-chlorobenzyl)-4-quinazolinamine CAS No. 303149-93-1

N,2-bis(4-chlorobenzyl)-4-quinazolinamine

Cat. No. B3122599
CAS RN: 303149-93-1
M. Wt: 394.3 g/mol
InChI Key: PUKMHKXLGDNQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(4-chlorobenzyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Antileishmanial Activity

N,2-bis(4-chlorobenzyl)-4-quinazolinamine and its derivatives have been investigated for their antileishmanial activity. A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to N,2-bis(4-chlorobenzyl)-4-quinazolinamine, were synthesized and tested against Leishmania donovani and L. amazonensis. These compounds showed significant antileishmanial efficacy, with some having EC50 values in the single digit micromolar range. Their ease of synthesis, favorable physicochemical properties, and demonstrated efficacy in a murine model of visceral leishmaniasis suggest their potential as a platform for developing new antileishmanial agents (Van Horn et al., 2014).

H1-Antihistaminic Activity

N,2-bis(4-chlorobenzyl)-4-quinazolinamine derivatives have been explored for their H1-antihistaminic activity. Novel quinazoline derivatives were synthesized and tested for their ability to protect against histamine-induced bronchospasm in guinea pigs. These studies identified several compounds with significant H1-antihistaminic activity, potentially serving as prototypes for new classes of H1-antihistamines. One such compound demonstrated higher potency and less sedation compared to the standard chlorpheniramine maleate, indicating its potential for further development as a novel antihistamine agent (Alagarsamy et al., 2007).

Antimalarial Activity

Research has also been conducted on the antimalarial properties of N,2-bis(4-chlorobenzyl)-4-quinazolinamine derivatives. These compounds were synthesized and their activities were tested against rodent and simian malaria parasites. The findings suggested that certain derivatives possess prophylactic action against Plasmodium yoelii infection in mice, although the effect was short-lived. Further studies on their suppressive effects against P. berghei infection in mice highlighted their potential as antimalarial agents, warranting additional investigations into their efficacy and toxicity (Dai et al., 1982).

properties

IUPAC Name

N,2-bis[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3/c23-17-9-5-15(6-10-17)13-21-26-20-4-2-1-3-19(20)22(27-21)25-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMHKXLGDNQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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